
1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a vinyl group (ethenyl) attached to a benzene ring, which also contains a fluorine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4-(trifluoromethyl)benzene with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and proceeds via a Heck coupling mechanism.
Another method involves the dehydrohalogenation of 1-bromo-2-fluoro-4-(trifluoromethyl)benzene using a strong base, such as potassium tert-butoxide, in a suitable solvent like dimethyl sulfoxide. This reaction results in the formation of the desired vinyl-substituted product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Heck coupling reactions using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and improved scalability. Additionally, the use of recyclable palladium catalysts and green solvents can enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding ethyl-substituted benzene using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and receptor binding.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty polymers and advanced materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of 1-ethenyl-2-fluoro-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the vinyl group can participate in various addition and substitution reactions, while the fluorine and trifluoromethyl groups can influence the compound’s reactivity and stability.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Ethenyl-2-chloro-4-(trifluoromethyl)benzene: Similar structure but with a chlorine atom instead of fluorine
1-Ethenyl-2-fluoro-4-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of trifluoromethyl. The difference in fluorine content can affect the compound’s chemical properties and stability.
1-Ethenyl-2-fluoro-4-methylbenzene: Similar structure but with a methyl group instead of trifluoromethyl. The absence of additional fluorine atoms can lead to different reactivity and applications.
Properties
IUPAC Name |
1-ethenyl-2-fluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHUPUPFXNKIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
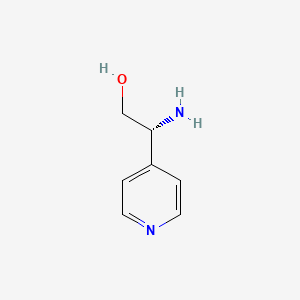
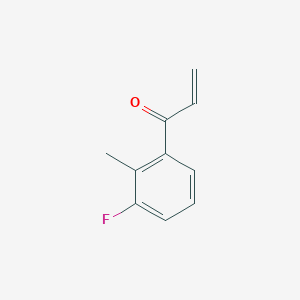
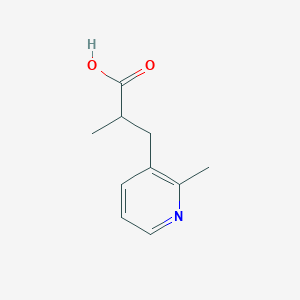
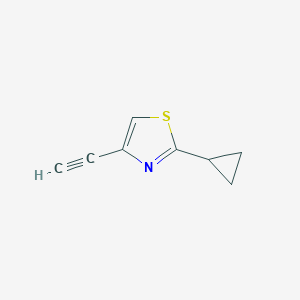
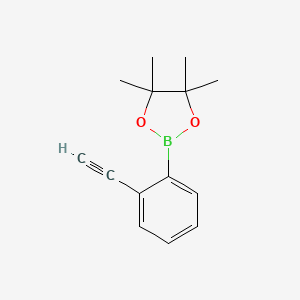

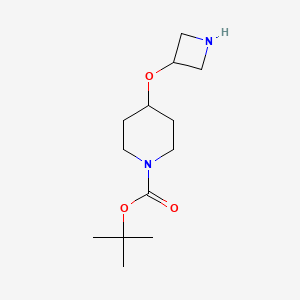
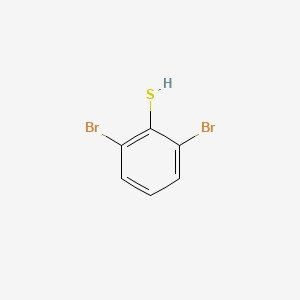
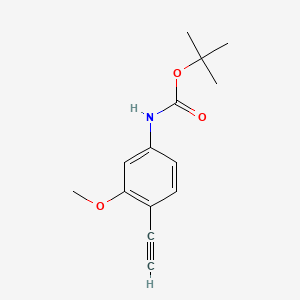
![tert-butyl N-[2-amino-1-(3-tert-butylphenyl)ethyl]carbamate](/img/structure/B8067237.png)
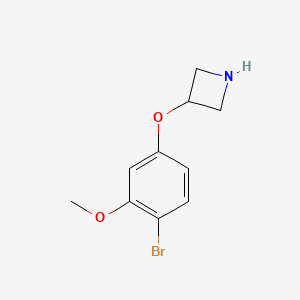
![1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid](/img/structure/B8067259.png)
![2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B8067278.png)
![1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine](/img/structure/B8067284.png)
